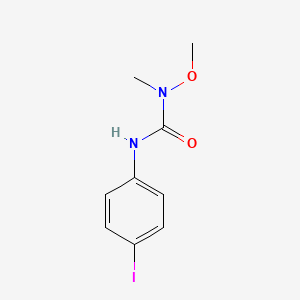

N'-(4-Iodophenyl)-N-methoxy-N-methylurea

Description

N'-(4-Iodophenyl)-N-methoxy-N-methylurea is a phenylurea derivative characterized by a urea backbone substituted with a methoxy group, a methyl group, and a 4-iodophenyl moiety. The iodine substituent distinguishes it from common chlorine-containing analogs, influencing its physicochemical behavior, bioavailability, and biological activity .

Properties

CAS No. |

13347-23-4 |

|---|---|

Molecular Formula |

C9H11IN2O2 |

Molecular Weight |

306.10 g/mol |

IUPAC Name |

3-(4-iodophenyl)-1-methoxy-1-methylurea |

InChI |

InChI=1S/C9H11IN2O2/c1-12(14-2)9(13)11-8-5-3-7(10)4-6-8/h3-6H,1-2H3,(H,11,13) |

InChI Key |

AMRYXLSMDJYEMP-UHFFFAOYSA-N |

Canonical SMILES |

CN(C(=O)NC1=CC=C(C=C1)I)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

This method involves the methylation of N-(4-iodophenyl)-N-hydroxy urea using dimethyl sulfate in methanol under alkaline conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the urea is replaced by a methoxy group.

Critical parameters :

- Solvent : Methanol provides optimal solubility for both the starting material and methylating agent.

- Temperature : Maintained at 15–20°C (ice-cooled) to minimize side reactions such as over-methylation.

- Base : A 34% sodium carbonate solution ensures deprotonation of the hydroxyl group, facilitating nucleophilic attack.

Stepwise Procedure

Reaction Setup :

- Dissolve 97.3 g (0.35 mol) of N-(4-iodophenyl)-N-hydroxy urea in 600 mL methanol.

- Add 90 mL dimethyl sulfate dropwise under ice cooling.

- Introduce 34% sodium carbonate solution gradually to maintain pH > 10.

Post-Reaction Processing :

Yield : 82.5% (88.3 g).

Purity : >95% after recrystallization (melting point: 92–94°C).

Alternative Pathway via 4-Iodoaniline Carbamoylation

Reaction Design

This route employs 4-iodoaniline as the starting material, reacting with N-methoxy-N-methylcarbamic acid chloride in acetonitrile. Triethylamine acts as a base to scavenge HCl, driving the reaction toward urea formation.

Advantages :

Detailed Protocol

Reagent Preparation :

- Dissolve 21.9 g (0.1 mol) of 4-iodoaniline and 14 mL triethylamine in 100 mL acetonitrile.

Carbamic Chloride Addition :

- Slowly add 12.4 g (0.1 mol) of N-methoxy-N-methylcarbamic acid chloride in 50 mL acetonitrile.

- Stir at room temperature for 1 hour.

Workup :

Yield : 85.0% (26.0 g).

Melting Point : 93–94°C.

Comparative Analysis of Methodologies

Efficiency and Scalability

| Parameter | Method 1 (Methylation) | Method 2 (Carbamoylation) |

|---|---|---|

| Starting Material | N-(4-Iodophenyl)-N-hydroxy urea | 4-Iodoaniline |

| Reagents | Dimethyl sulfate | N-Methoxy-N-methylcarbamic acid chloride |

| Solvent | Methanol | Acetonitrile |

| Yield | 82.5% | 85.0% |

| Purification | Recrystallization | Recrystallization |

Key Observations :

Critical Parameters Affecting Yield

- Temperature Control : Exceeding 20°C in Method 1 risks dimethyl sulfate decomposition, generating toxic methanol and sulfur trioxide.

- Catalyst Use : Triethylamine in Method 2 neutralizes HCl, preventing protonation of the aniline nucleophile.

- Purification : Light gasoline effectively removes unreacted aniline and triethylamine hydrochloride, confirmed by NMR validation.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adapting Method 2 for continuous flow systems could enhance productivity:

- Residence Time : 30–60 minutes at 50°C.

- Catalyst Recycling : Triethylamine recovery via distillation reduces costs.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Iodophenyl)-N-methoxy-N-methylurea undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom in the iodophenyl group can be substituted with other functional groups using reagents such as phenylboronic acid in the presence of a palladium catalyst.

Oxidation Reactions: The compound can undergo oxidation to form corresponding oxidized products.

Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.

Common Reagents and Conditions

Substitution: Phenylboronic acid, palladium catalyst, and suitable solvents.

Oxidation: Oxidizing agents such as lead dioxide.

Reduction: Reducing agents such as sodium borohydride.

Major Products Formed

Substitution: Formation of biphenyl derivatives.

Oxidation: Formation of oxidized phenylurea derivatives.

Reduction: Formation of reduced phenylurea derivatives.

Scientific Research Applications

N’-(4-Iodophenyl)-N-methoxy-N-methylurea has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory activities.

Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N’-(4-Iodophenyl)-N-methoxy-N-methylurea involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparisons

Phenylurea derivatives share a core structure but differ in substituents, which dictate their functional roles. Key analogs include:

| Compound Name | IUPAC Name | Substituents | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| N'-(4-Iodophenyl)-N-methoxy-N-methylurea | Target compound | 4-iodophenyl, methoxy, methyl | ~296.56 (calculated) | Iodine atom enhances lipophilicity |

| Monolinuron (Herbicide) | N'-(4-chlorophenyl)-N-methoxy-N-methylurea | 4-chlorophenyl, methoxy, methyl | 214.65 | Chlorine substituent; lower molecular weight |

| Linuron (Herbicide) | N'-(3,4-dichlorophenyl)-N-methoxy-N-methylurea | 3,4-dichlorophenyl, methoxy, methyl | 249.09 | Dichloro groups increase hydrophobicity |

| ICEU (Antitumor agent) | N-(4-iodophenyl)-N'-(2-chloroethyl)urea | 4-iodophenyl, chloroethyl | ~324.60 (calculated) | Chloroethyl group enables alkylation |

| Metoxuron (Herbicide) | N-(3-chloro-4-methoxyphenyl)-N',N'-dimethylurea | 3-chloro-4-methoxyphenyl, dimethyl | 228.69 | Methoxy and dimethyl groups alter solubility |

Notes:

- Halogen Effects: The iodine atom in this compound increases molecular weight and lipophilicity compared to chlorine analogs like Monolinuron. This may enhance membrane permeability but reduce aqueous solubility .

Monolinuron (N'-(4-chlorophenyl)-N-methoxy-N-methylurea)

- Application : Pre- and post-emergence herbicide for broadleaf weeds in crops like asparagus and cereals .

- Mechanism : Inhibits photosynthesis by disrupting electron transport in photosystem II .

- Key Data :

Linuron (N'-(3,4-dichlorophenyl)-N-methoxy-N-methylurea)

- Application : Herbicide with broader weed control due to dichloro substitution .

- Mechanism: Similar to Monolinuron but with enhanced binding affinity to photosynthetic proteins .

- Key Data: Higher soil adsorption coefficient (Koc) than Monolinuron (1,100 vs. 300), reflecting greater environmental persistence .

ICEU (N-(4-iodophenyl)-N'-(2-chloroethyl)urea)

- Application: Antitumor agent targeting microtubules in CT-26 colon carcinoma cells .

- Mechanism : Induces G2/M phase arrest and apoptosis via β-tubulin disruption .

- Key Data :

Metoxuron (N-(3-chloro-4-methoxyphenyl)-N',N'-dimethylurea)

- Application : Selective herbicide for cereal crops .

- Mechanism : Combines chlorophyll inhibition with altered auxin signaling .

- Key Data :

Physicochemical and Environmental Impact

| Property | This compound | Monolinuron | Linuron | ICEU |

|---|---|---|---|---|

| Water Solubility | Low (iodine reduces polarity) | 735 mg/L | 75 mg/L | Insoluble |

| Log P (Octanol-Water) | ~3.5 (estimated) | 2.5 | 3.0 | 3.8 |

| Half-Life in Soil | Unknown (likely >100 days) | 40–60 days | 90 days | Not studied |

Notes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.